5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a (3-methyl-1,2,4-oxadiazol-5-yl)methyl moiety, while the oxazole ring is substituted at position 5 with a furan-2-yl group. Its structure combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-7-14-11(20-15-7)6-13-12(17)8-5-10(19-16-8)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAWQYMTWEHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the furan ring, followed by the formation of the oxadiazole and oxazole rings through cyclization reactions involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole and oxazole rings can be reduced to their corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring could produce corresponding amines .
Scientific Research Applications
5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The methyl group on the 1,2,4-oxadiazole ring in the target compound enhances steric stability compared to non-methylated analogs like LMM11 .
Pharmacological Activity
Key Observations :
- The target compound’s furan-oxazole-oxadiazole scaffold aligns with bioactive analogs but lacks nitro or thio groups linked to trypanocidal or anticancer effects .
- Methyl substitution on oxadiazole may improve metabolic stability compared to nitro-containing derivatives .
Key Observations :
- The target compound likely shares synthetic challenges with Ceapin-A7, such as purification of polar intermediates via chromatography .
- Commercial availability of precursors (e.g., 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid) facilitates synthesis .
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Observations :
- The methyl group on the target’s oxadiazole slightly reduces LogP vs.
- Solubility limitations necessitate formulation adjuvants (e.g., Pluronic F-127) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
